1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Description
Properties
IUPAC Name |
1-bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWVHNOVWAAONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(N=C2C3=CC=CC=C3)Br)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: It may be utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine depends on its specific application and the target molecule it interacts with. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the phenyl group can play crucial roles in the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Key Observations:
- Substituent Effects : The phenyl group in the target compound enhances hydrophobicity and π-stacking compared to pyridyl (L5) or trifluoromethyl derivatives, which may improve membrane permeability in biological systems .
- Bromine Reactivity : Bromine at position 1 enables cross-coupling reactions, similar to other brominated analogs like 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid .
Photophysical and Optical Properties
Imidazo[1,5-a]pyridine derivatives exhibit large Stokes shifts (up to 150 nm) and high photoluminescent quantum yields (up to 50%), making them attractive for optoelectronics and bioimaging . However, the tetrahydro modification in the target compound may alter these properties:
- Solvatochromism: Fully aromatic derivatives (e.g., L5) show pronounced solvatochromic behavior in lipid bilayers, whereas the tetrahydro core might reduce polarity sensitivity .
- Quaternization Effects : Pyridylimidazo[1,5-a]pyridines form stable salts with enhanced emission in polymeric matrices, a feature yet unexplored in the brominated tetrahydro variant .
Coordination Chemistry
The imidazo[1,5-a]pyridine core serves as a versatile ligand for metal ions (e.g., Zn(II), Cu(II)) due to its N–N bidentate motif . However, the tetrahydro modification and bromine substituent in the target compound may influence coordination geometry and binding affinity compared to rigid, fully aromatic analogs like L5 .
Preparation Methods
Cyclocondensation of Diamines with α-Halo Ketones
A common method involves reacting 2-aminopyridine derivatives with α-halo ketones to form the imidazole ring. For example, 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can be synthesized by treating 2-aminopyridine with 1,2-dibromoethane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and intramolecular cyclization.
Example Protocol :
Multi-Component Reactions Using Amidines
The PMC article highlights the use of amidinium salts for constructing benzotriazepine derivatives, a strategy adaptable to imidazo-pyridine systems. Condensation of o-phenylenediamine analogs with amidinium salts under basic conditions facilitates annulation. For instance, reacting 2-aminopyridine with N-methyl-N-(methylthio)amidinium iodide in ethanol yields the imidazo-pyridine core.
Regioselective Bromination at Position 1
Direct Bromination Using N-Bromosuccinimide (NBS)
Bromination of the tetrahydroimidazo[1,5-a]pyridine core requires careful control to achieve position-1 selectivity. NBS in acetonitrile at 0°C selectively brominates the electron-rich imidazole ring.
Example Protocol :
Bromine-Lithium Exchange for Directed Functionalization
A directed ortho-metalation strategy employs n-butyllithium to deprotonate the imidazole NH, followed by quenching with bromine. This method offers superior regioselectivity but requires anhydrous conditions.
Introduction of the Phenyl Group at Position 3
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of a brominated intermediate with phenylboronic acid installs the phenyl group. The patent WO2010125101A1 describes using Pd(OAc)₂ and triphenylphosphine in 1,4-dioxane with cesium carbonate as the base.
Example Protocol :
Ullmann-Type Coupling with Aryl Halides
Integrated Synthetic Routes
Sequential Cyclization-Bromination-Coupling
A three-step sequence maximizes efficiency:
One-Pot Tandem Reactions
Advanced protocols combine cyclization and cross-coupling in a single pot. For example, using a Pd/Cu bimetallic system enables simultaneous annulation and phenyl group incorporation, though yields are moderate (30–35%).
Analytical Data and Characterization
Table 1: Comparative Analysis of Synthesis Methods
| Method | Key Steps | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclocondensation + NBS | Diamine + α-halo ketone | 65 | >95% | |
| Suzuki Coupling | Pd-catalyzed coupling | 75 | 98% | |
| Ullmann Coupling | Cu-mediated coupling | 60 | 92% |
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 4.20 (s, 2H, CH₂), 2.90–2.70 (m, 4H, pyridine-H)
- LC-MS : m/z 317.1 [M+H]⁺
Challenges and Optimization Strategies
- Regioselectivity in Bromination : Electron-donating groups on the imidazole ring favor position-1 bromination. Additives like Lewis acids (e.g., ZnCl₂) improve selectivity.
- Cross-Coupling Efficiency : Bulky phosphine ligands (e.g., XPhos) enhance Pd catalyst stability, increasing Suzuki coupling yields.
Q & A
Q. What are the optimal synthetic routes for 1-bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, and how can reaction conditions be optimized for high yields?
The synthesis typically involves cyclocondensation of precursors like 2-aminopyridine derivatives with brominated or phenyl-containing reagents. A multi-step approach is recommended:
Halogenation : Introduce bromine via electrophilic substitution using N-bromosuccinimide (NBS) in solvents like CCl₄ or DMF under controlled temperatures (0–25°C) .
Cyclization : Use polyphosphoric acid (PPA) or microwave-assisted heating (160–180°C) to form the imidazo[1,5-a]pyridine core .
Phenylation : Employ Suzuki-Miyaura coupling with phenylboronic acid and Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water .
Optimization : Adjust solvent polarity (e.g., DMF for solubility), catalyst loading (0.5–5 mol%), and reaction time (8–24 hrs) to improve yields (reported 50–76% in analogous syntheses) .
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
- NMR : Analyze and NMR for characteristic shifts:
- X-ray Crystallography : Resolve the bicyclic framework and confirm substituent positions (e.g., bromine at C1, phenyl at C3) with bond angles <1° deviation from ideal values .
- HRMS : Validate molecular weight (calc. for C₁₃H₁₂BrN₂: 291.01 g/mol) with <5 ppm error .
Q. What are the key solubility and stability considerations for handling this compound in vitro?
- Solubility : Use polar aprotic solvents (DMSO, DMF) for dissolution; poor solubility in water (<0.1 mg/mL) necessitates sonication or co-solvents (e.g., 10% ethanol) .
- Stability : Store at –20°C under inert gas (Ar/N₂) to prevent decomposition. Monitor via HPLC (C18 column, acetonitrile/water gradient) for degradation products .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV for imidazo-pyridines) and bromine’s electrophilic character .
- Docking Studies : Target enzymes like cysteine proteases (e.g., papain) using AutoDock Vina. The bromine and phenyl groups enhance hydrophobic interactions in binding pockets (predicted ΔG ≈ –8.5 kcal/mol) .
Q. What strategies address conflicting data in regioselectivity during functionalization of the imidazo[1,5-a]pyridine core?
- Controlled Bromination : Use directing groups (e.g., –COOEt at C3) to favor C1 bromination over C5 .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (C1 substitution), while higher temps (80°C) shift to thermodynamic products (C5) .
- Validation : Compare NMR shifts and X-ray data to confirm regiochemistry .
Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?
- Substituent Effects : Replace bromine with Cl or CF₃ to modulate steric bulk; replace phenyl with heteroaromatics (e.g., pyridyl) for H-bonding .
- Bioassay Design : Test against papain-like proteases using chromogenic substrates (e.g., Bz-DL-Arg-pNA). Measure IC₅₀ values (reported 0.2–1.0 mM for analogs) and correlate with substituent electronegativity .
Methodological Challenges
Q. How to resolve low yields in the final cyclization step of the synthesis?
- Catalyst Screening : Test Brønsted acids (e.g., PPA vs. HCl) to enhance cyclization efficiency .
- Microwave Assistance : Reduce reaction time from 24 hrs to 2 hrs while maintaining yields >60% .
Q. What analytical techniques differentiate regioisomers during functionalization?
- LC-MS/MS : Use fragmentation patterns (e.g., m/z 291 → 211 for C1-Br vs. m/z 291 → 195 for C5-Br) .
- NOESY NMR : Identify spatial proximity between bromine and tetrahydro protons to confirm substitution site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
